1-Ethynyl-2-(hept-2-EN-1-YL)benzene
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Overview
Description
1-Ethynyl-2-(hept-2-EN-1-YL)benzene is an organic compound characterized by the presence of an ethynyl group and a hept-2-en-1-yl substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-(hept-2-EN-1-YL)benzene typically involves the coupling of an ethynyl group with a benzene ring substituted with a hept-2-en-1-yl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-(hept-2-EN-1-YL)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the hept-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the double bond.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced using appropriate reagents and catalysts.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hept-1-ylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethynyl-2-(hept-2-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ethynyl and alkenyl groups.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(hept-2-EN-1-YL)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynyl group can act as a reactive site for nucleophilic attack, while the benzene ring can participate in π-π interactions with other aromatic systems.
Pathways Involved: The compound can undergo electrophilic aromatic substitution, addition reactions at the ethynyl group, and hydrogenation of the double bond in the hept-2-en-1-yl group.
Comparison with Similar Compounds
1-Ethynyl-4-pentylbenzene: Similar structure but with a pentyl group instead of a hept-2-en-1-yl group.
1-Ethynyl-3-(propan-2-yl)benzene: Contains an isopropyl group instead of a hept-2-en-1-yl group.
Properties
CAS No. |
819871-65-3 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-ethynyl-2-hept-2-enylbenzene |
InChI |
InChI=1S/C15H18/c1-3-5-6-7-8-12-15-13-10-9-11-14(15)4-2/h2,7-11,13H,3,5-6,12H2,1H3 |
InChI Key |
QOXGGVANDPZMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC1=CC=CC=C1C#C |
Origin of Product |
United States |
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